Chelerythrine Chelerythrine Chelerythrine is a benzophenanthridine alkaloid isolated from the root of Zanthoxylum simulans, Chelidonium majus L., and other Papaveraceae. It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor, an antibacterial agent and an antineoplastic agent. It is a benzophenanthridine alkaloid and an organic cation.
A benzophenanthridine alkaloid evaluated as a kinase-inhibitor.
Chelerythrine is a natural product found in Corydalis ternata, Zanthoxylum simulans, and other organisms with data available.
Chelerythrine is a benzophenanthridine alkaloid extracted from the plant Greater celandine (Chelidonium majus). It is a potent, selective, and cell-permeable protein kinase C inhibitor.
See also: Sanguinaria canadensis root (part of); Chelidonium majus flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 34316-15-9
VCID: VC21320260
InChI: InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1
SMILES:
Molecular Formula: C21H18NO4+
Molecular Weight: 348.4 g/mol

Chelerythrine

CAS No.: 34316-15-9

VCID: VC21320260

Molecular Formula: C21H18NO4+

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Chelerythrine - 34316-15-9

Description

Chelerythrine is a benzophenanthridine alkaloid primarily found in the plant Chelidonium majus (greater celandine) and also in Zanthoxylum clava-herculis and Zanthoxylum rhoifolium . It is known for its potent antibacterial properties and its role as a selective protein kinase C inhibitor, which has significant implications in cancer research and treatment .

Antibacterial Activity

Chelerythrine exhibits strong antibacterial activity by disrupting bacterial cell walls and membranes, leading to bacterial death. It is effective against various pathogens, including Staphylococcus aureus . Recent studies have also highlighted its potential in combating mobile colistin resistance by reducing the minimal inhibitory concentration (MIC) of colistin and inhibiting the conjugation of resistance genes .

Mechanism of Action

Chelerythrine's anticancer effects are primarily attributed to its inhibition of protein kinase C, disrupting signaling pathways that lead to cell cycle arrest and apoptosis . Additionally, it negatively regulates SERCA activity, leading to an accumulation of calcium ions in the cytoplasm and mitochondria, which triggers apoptosis signaling .

Safety and Toxicity

While chelerythrine shows promise as an anticancer agent, it also exhibits cytotoxic effects on non-cancerous cells due to its low selectivity. Efforts have been made to develop analogs with increased specificity for cancer cells to minimize these adverse effects .

Research Findings

Recent research has highlighted chelerythrine's dual effects in combating mobile colistin resistance. At a concentration of 4 mg∙L−1, it significantly reduces the MIC of colistin and inhibits the conjugation of the mcr-1 gene, a major factor in colistin resistance .

CAS No. 34316-15-9
Product Name Chelerythrine
Molecular Formula C21H18NO4+
Molecular Weight 348.4 g/mol
IUPAC Name 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
Standard InChI InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1
Standard InChIKey LLEJIEBFSOEYIV-UHFFFAOYSA-N
Canonical SMILES C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5
Related CAS 3895-92-9 (chloride)
478-03-5 (hydroxide)
Synonyms chelerythrine
chelerythrine chloride
chelerythrine hydroxide
chelerythrine sulfate
norchelerythrine
Reference Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology
PubChem Compound 2703
Last Modified Aug 15 2023

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